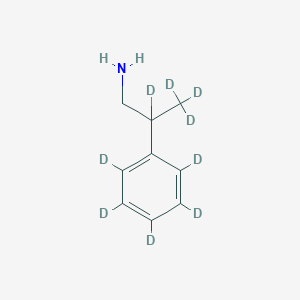
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine is a deuterated analog of amphetamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium atoms into the molecular structure can significantly alter the compound’s physical and chemical properties, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine typically involves the following steps:
Deuteration of Benzene Ring: The benzene ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This step results in the formation of pentadeuteriobenzene.
Formation of Deuterated Phenylacetone: Pentadeuteriobenzene is then reacted with deuterated acetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2,3,3,3-tetradeuteriophenylacetone.
Reductive Amination: The final step involves the reductive amination of 2,3,3,3-tetradeuteriophenylacetone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterium gas.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form deuterated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups such as halides, hydroxyl groups, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Deuterated alkyl halides, alcohols, or ethers.
Applications De Recherche Scientifique
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular dynamics.
Biology: Employed in metabolic studies to investigate the metabolic pathways and rates of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of deuterated drugs, which often have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mécanisme D'action
The mechanism of action of 2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Pathways Involved: By inhibiting the reuptake of monoamines, the compound increases the concentration of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and stimulation of the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine: A deuterated analog of amphetamine.
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-ol: A deuterated analog of phenylpropanolamine.
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one: A deuterated analog of phenylacetone.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium atoms can lead to differences in reaction rates, metabolic stability, and pharmacokinetic profiles compared to non-deuterated analogs. This makes the compound valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13N |
|---|---|
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,8D |
Clé InChI |
AXORVIZLPOGIRG-GDIMVIDBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(CN)C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC(CN)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


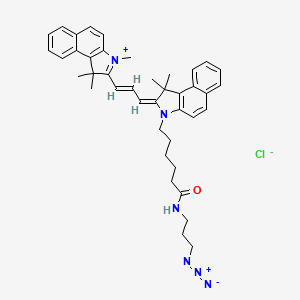
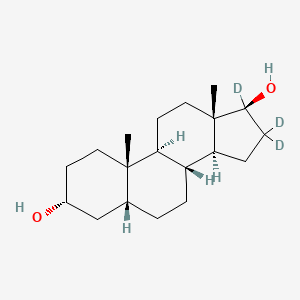
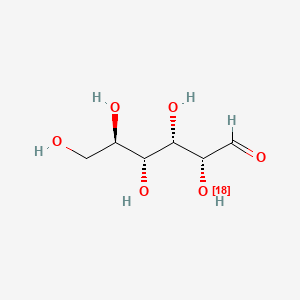
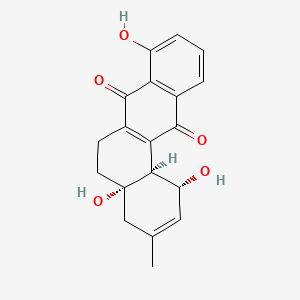

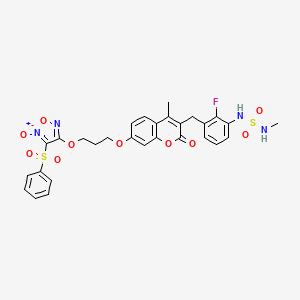

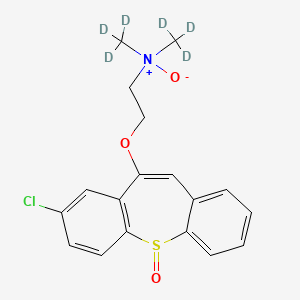

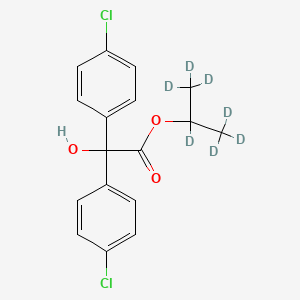
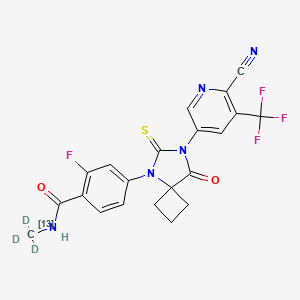
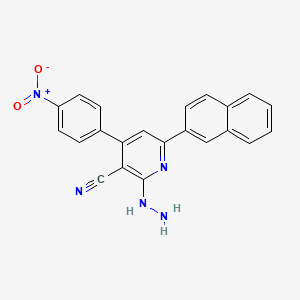
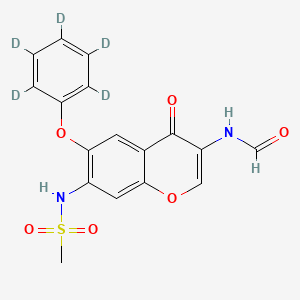
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
